molecular formula C18H20N2O5 B2553202 methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-76-8

methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2553202
CAS No.: 182866-76-8
M. Wt: 344.367
InChI Key: VDSYWYQKXRHXNI-AWEZNQCLSA-N
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Description

Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound often used in pharmaceutical research. Its intricate structure suggests it’s a molecule of considerable interest for drug design, owing to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:

  • Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.

  • Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.

  • Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrrolidine ring, leading to potential formation of N-oxides.

  • Reduction: Reduction reactions might target the oxazole or carbonyl groups, transforming them into more reactive alcohols or amines.

  • Substitution: Substitution reactions are likely, especially at the benzyloxy carbonyl group, where nucleophiles can replace the benzyl group.

Common Reagents and Conditions:
  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophilic substitution might use reagents like sodium methoxide (CH3ONa) or lithium diisopropylamide (LDA).

Major Products:
  • Oxidation: N-oxides or hydroxylated derivatives.

  • Reduction: Alcohols or amines.

  • Substitution: New derivatives where the benzyl group is replaced with different substituents.

Scientific Research Applications

Chemistry: The compound is studied for its unique structural properties, making it a subject of interest in synthetic organic chemistry.

Biology: In biological research, its interactions with various enzymes and receptors are examined to understand its potential effects and applications.

Medicine: Potential pharmacological effects are explored, particularly for designing novel therapeutics targeting central nervous system disorders.

Industry: Its stability and reactivity make it a useful intermediate in the manufacture of more complex pharmaceuticals.

Mechanism of Action

Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 2-(pyrrolidin-2-yl)-1,3-oxazole-4-carboxylate: Without the benzyloxy carbonyl group, it serves as a direct structural analog.

  • 5-methyl-1,3-oxazole-4-carboxylate derivatives:

Uniqueness: Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is unique due to the combined presence of the pyrrolidine, oxazole, and benzyloxy carbonyl moieties, which confer distinctive chemical behaviors and potential biological activities.

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Properties

IUPAC Name

methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSYWYQKXRHXNI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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